alpha-Methyl-DL-phenylalanine
CAS No.: 1132-26-9
Cat. No.: VC21543820
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1132-26-9 |
---|---|
Molecular Formula | C10H13NO2 |
Molecular Weight | 179.22 g/mol |
IUPAC Name | 2-amino-2-methyl-3-phenylpropanoic acid |
Standard InChI | InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13) |
Standard InChI Key | HYOWVAAEQCNGLE-UHFFFAOYSA-N |
SMILES | CC(CC1=CC=CC=C1)(C(=O)O)N |
Canonical SMILES | CC(CC1=CC=CC=C1)(C(=O)O)N |
Chemical Identity and Structure
Alpha-Methyl-DL-phenylalanine is a modified amino acid characterized by its methyl substitution at the alpha carbon position. This modification creates a quaternary carbon center, conferring unique chemical properties compared to standard phenylalanine.
Nomenclature and Identification
Alpha-Methyl-DL-phenylalanine is formally known as 2-amino-2-methyl-3-phenylpropanoic acid according to IUPAC nomenclature . The compound has been assigned multiple identifiers across chemical databases and inventories as detailed in Table 1.
Table 1: Identification Parameters of Alpha-Methyl-DL-phenylalanine
Structural Features
The compound consists of a phenyl ring connected to a quaternary carbon center bearing a methyl group, an amino group, and a carboxylic acid function. This structure can be represented in various notations for bioinformatic and chemical database applications .
Table 2: Structural Notation Systems for Alpha-Methyl-DL-phenylalanine
Notation System | Representation |
---|---|
IUPAC Condensed | H-DL-aMePhe-OH |
HELM | PEPTIDE1{[CC(Cc1ccccc1)(C(=O)O)N]}$$$$ |
Sequence | X |
Physical and Chemical Properties
Alpha-Methyl-DL-phenylalanine exhibits distinct physicochemical properties that influence its behavior in chemical reactions, biological systems, and pharmaceutical formulations.
Physical Properties
The compound presents as a white powder with specific thermal behavior and physical constants as outlined in Table 3 .
Table 3: Physical Properties of Alpha-Methyl-DL-phenylalanine
Chemical Properties
The chemical reactivity of alpha-Methyl-DL-phenylalanine is influenced by its functional groups: the carboxylic acid, amino group, and phenyl ring. The compound's acidic properties are characterized by its pKa value .
Table 4: Chemical Properties of Alpha-Methyl-DL-phenylalanine
Property | Value | Source |
---|---|---|
pKa | 2.25±0.10 (predicted) | |
Solubility | Soluble in water (specific value not provided) | Inferred |
Chemical Classification | Monocarboxylic acid, benzene derivative |
Stereochemistry and Isomeric Forms
Stereochemical Configuration
Alpha-Methyl-DL-phenylalanine represents a racemic mixture containing equal amounts of D and L isomers. The "DL" prefix indicates this racemic nature, containing both enantiomers of the compound .
Individual Stereoisomers
Synthesis and Manufacturing
-
Alpha-methylation of phenylalanine or derivatives
-
Strecker synthesis using phenylacetone as a starting material
-
Alkylation of glycine derivatives followed by hydrogenation
Commercially, the compound is available at high purity (98%) from several chemical suppliers, suggesting established manufacturing processes .
Supplier | Brand/Product Line | Purity | Available Quantities | Source |
---|---|---|---|---|
Thermo Scientific (formerly Alfa Aesar) | Thermo Scientific | 98% | 0.25g, 1g, 5g | |
Sigma-Aldrich | Aldrich | ≥98.0% (HPLC) | 250mg |
Related Compounds and Derivatives
Alpha-Methyl-DL-phenylalanine belongs to a family of modified amino acids. Related compounds may include:
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